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Compound of Interest

10-Hydroxy-2,6,10-trimethyl-
2,6,11-dodeca-4-one

Cat. No. B15593998

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of
acyclic sesquiterpenoids structurally related to 10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-
one. Due to the limited availability of specific SAR data for the named compound and its
derivatives, this guide focuses on close structural analogs, specifically derivatives of geranyl
acetone and nerolidol. The experimental data presented herein is derived from the study by
Bonikowski et al. (2015), which provides valuable insights into the antibacterial and cytotoxic
activities of these compounds.[1][2]

The core structure of the compounds discussed is based on a farnesane skeleton, an acyclic
C15 backbone. The parent compound for the ketone series is geranyl acetone, and for the
alcohol series, it is nerolidol. Modifications to these structures involve the replacement of the
terminal isobutenyl group with various substituted phenyl rings. This allows for a systematic
evaluation of how electronic and steric factors of the aromatic moiety influence biological
activity.

Data Presentation: Antibacterial and Cytotoxic
Activities
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The following tables summarize the quantitative data for the antibacterial (Minimum Inhibitory
Concentration - MIC) and cytotoxic (Inhibitory Concentration 50 - IC50) activities of the
synthesized derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Geranyl Acetone and Nerolidol Derivatives
Against Various Bacterial Strains (in pg/mL)
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Data sourced from Bonikowski et al. (2015).[1][2]

Table 2: Cytotoxic Activity (IC50 in uM) of Geranyl Acetone, Nerolidol, and Their Derivatives on
Various Cell Lines
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Data sourced from Bonikowski et al. (2015).[1][2]
Experimental Protocols
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The synthesis of the target compounds was achieved through a multi-step process starting
from commercially available materials. The key steps involved the modification of the terminal
isobutenyl group of the parent sesquiterpenoid.

General Procedure for the Synthesis of Ketone Derivatives (6-11): A solution of the appropriate
substituted benzaldehyde in a suitable solvent was reacted with a Grighard reagent prepared
from 3-chloro-2-methyl-1-propene to yield a secondary alcohol. This alcohol was then oxidized
using pyridinium chlorochromate (PCC) to the corresponding ketone. The resulting ketone was
then subjected to a Wittig-Horner reaction with the ylide generated from diethyl (3-
oxobutyl)phosphonate to afford the final geranyl acetone derivatives.

General Procedure for the Synthesis of Alcohol Derivatives (12-17): The synthesis of nerolidol
derivatives started with the appropriate substituted acetophenone. The acetophenone was
reacted with the Grignard reagent derived from 1-bromo-4-methyl-3-pentene to yield a tertiary
alcohol, which is the final nerolidol analog.

The antibacterial activity was determined using the micro-dilution broth method in 96-well
plates.[1][2]

o Bacterial Strains:Staphylococcus aureus ATCC 43300, Enterococcus faecalis ATCC 51299,
Enterococcus faecium ATCC 35667, Escherichia coli ATCC 25922, Klebsiella pneumoniae
ATCC 700603, and Acinetobacter baumannii ATCC 19606 were used.

 Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton broth to a final
concentration of 105 CFU/mL.

o Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO)
and then serially diluted in Mueller-Hinton broth to achieve final concentrations ranging from
1to 64 ug/mL.

 Incubation: The plates were incubated at 37°C for 24 hours.

o MIC Determination: The MIC was defined as the lowest concentration of the compound that
completely inhibited visible bacterial growth.

The cytotoxic effect of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
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Cell Lines: Human malignant melanoma (MeWo), human colorectal adenocarcinoma (HT29),
human promyelocytic leukemia (HL60), human gingival fibroblasts (HFIG), human skin
keratinocytes (HaCaT), and rat small intestine epithelium (IEC6) were used.

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10”4 cells/well and
allowed to attach for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of the test
compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.

MTT Assay: After the incubation period, MTT solution was added to each well, and the plates
were incubated for another 4 hours. The resulting formazan crystals were dissolved in
DMSO.

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The
IC50 value, the concentration of the compound that causes a 50% reduction in cell viability,
was calculated from the dose-response curves.

Visualizations
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Caption: General workflow for the structure-activity relationship study.
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Caption: Experimental workflows for biological activity assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Guide to the Structure-Activity
Relationship of Acyclic Sesquiterpenoid Ketones and Alcohols]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15593998#structure-activity-
relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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